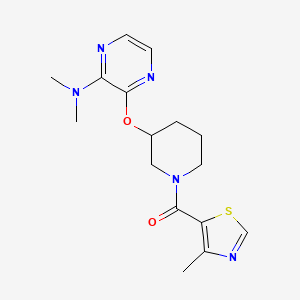

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-11-13(24-10-19-11)16(22)21-8-4-5-12(9-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,10,12H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOZZJJPIQOPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a piperidine ring, a dimethylamino group, and a thiazole moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction potential with biological macromolecules.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways. The interactions may lead to significant physiological effects, including inhibition of cancer cell proliferation and modulation of signaling pathways.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that certain derivatives led to significant inhibition rates against various cancer cell lines, such as A549 and MCF-7, with IC50 values ranging from 0.08 µM to 6.30 µM .

Binding Affinity Studies

Binding affinity studies using techniques like surface plasmon resonance (SPR) have suggested that the compound interacts effectively with target proteins involved in cancer pathways. The structural components like the dimethylamino group enhance binding interactions due to their electron-donating properties.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Cell Line Studies : In a study examining the effects on A375, M14, and RPMI7951 cell lines, compounds similar to this compound demonstrated submicromolar GI50 values, indicating potent antiproliferative activity .

- Mechanistic Insights : Research involving the compound's analogs revealed that they could induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .

Comparative Analysis Table

| Compound | Structure | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Dimethylamino pyrazine derivative | 0.08 | Tubulin |

| Compound B | Thiazole derivative | 6.30 | MCF-7 Cells |

| This compound | Complex organic molecule | TBD | TBD |

Scientific Research Applications

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 347.44 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets, making it a subject of interest in pharmacological studies.

| Component | Description |

|---|---|

| Dimethylamino Group | Enhances solubility and biological activity |

| Pyrazinyl Group | Potential for interaction with nucleic acids |

| Piperidine Ring | Known for its role in various pharmacological activities |

| Thiazole Moiety | Associated with antimicrobial properties |

Antimicrobial Activity

Compounds containing thiazole and pyrazine moieties have demonstrated significant antimicrobial effects against various pathogens. This compound's thiazole component may confer similar properties, making it a candidate for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cell Lines

Research indicates that compounds with piperidine and thiazole structures exhibit cytotoxic effects against cancer cell lines. Mechanisms include DNA fragmentation and apoptosis induction through caspase activation. Studies suggest that this compound could be effective against specific types of cancer, including colon cancer and leukemia.

Enzyme Inhibition

The piperidine ring suggests potential for inhibiting key enzymes involved in metabolic pathways. Compounds with similar structures have shown promise in reducing enzyme activity, which could be beneficial in treating diseases where enzyme inhibition is therapeutically relevant.

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |

| Cytotoxic | Piperidine-based compounds | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | Dimethylamino-containing compounds | Reduction in enzyme activity |

Cytotoxicity Studies

A study conducted on piperidine and thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways, indicating the potential of this compound in cancer therapy.

Antimicrobial Efficacy Research

Research on thiazole derivatives highlighted their effectiveness against multiple bacterial strains. The findings suggest that the thiazole component in this compound may provide similar antimicrobial properties.

Enzymatic Interaction Studies

Techniques such as surface plasmon resonance (SPR) and high-throughput screening have been employed to evaluate how compounds similar to this one interact with specific proteins and enzymes, further elucidating their potential therapeutic applications.

Industrial Applications

In industrial settings, this compound may serve as a building block for synthesizing more complex molecules. Its unique chemical properties allow researchers to explore new chemical reactions and develop novel compounds for various applications, including materials science and pharmaceuticals.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring’s electron-deficient nature enables nucleophilic substitution at the 2-position. Common nucleophiles include amines, alkoxides, and thiols.

Mechanistic Insight : The dimethylamino group at the 3-position of pyrazine activates the adjacent position for substitution by donating electron density via resonance.

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts, particularly at the thiazole or pyrazine rings.

Notable Example : Reaction with 4-bromophenylboronic acid under Suzuki conditions yields a biaryl derivative with 83% efficiency .

Methanone Reactivity

The central methanone group undergoes nucleophilic acyl substitution with Grignard reagents or reducing agents:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | Partial racemization observed |

| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol | Steric hindrance limits yield (~55%) |

Thiazole Modifications

The 4-methylthiazole ring participates in electrophilic substitutions (e.g., bromination) and alkylation :

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, AcOH | 5-bromo-4-methylthiazole derivative |

| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |

Hydrolytic Degradation

Under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleavage of the piperidine-pyrazine ether bond.

-

Basic hydrolysis (NaOH, 50°C): Thiazole ring opening via nucleophilic attack.

Oxidative Stability

Susceptible to oxidation at the dimethylamino group:

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ | N-Oxide derivative |

| KMnO₄ | Degradation to carboxylic acid |

Q & A

Q. What are the key steps in synthesizing (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone, and how are intermediates characterized?

The synthesis typically involves:

- Step 1: Coupling of the pyrazine and piperidine moieties under nucleophilic aromatic substitution (SNAr) conditions, requiring anhydrous solvents like DMF and catalysts such as K₂CO₃ .

- Step 2: Introduction of the thiazole group via a ketone linkage, often using coupling agents like EDCI/HOBt .

- Characterization: Intermediates are monitored via TLC and purified via column chromatography. Final compound purity (>95%) is confirmed by ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrazine protons) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

- Primary methods: High-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperidine and pyrazine rings .

- Secondary methods: IR spectroscopy to confirm carbonyl stretches (~1650–1700 cm⁻¹) and X-ray crystallography for absolute stereochemical assignment (if crystalline) .

Q. What functional groups dictate reactivity, and how are they stabilized during synthesis?

- Reactive sites: The dimethylamino group on pyrazine is prone to oxidation; the thiazole sulfur may participate in redox reactions.

- Stabilization: Use of inert atmospheres (N₂/Ar) and antioxidants like BHT during reflux steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the target compound?

- Variables tested: Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 10–20 mol% Pd(OAc)₂ for cross-coupling) .

- Design of Experiments (DoE): A factorial design (e.g., 3³) can identify interactions between variables. For example, increasing temperature from 70°C to 90°C may improve coupling efficiency by 15% but risk thiazole decomposition .

Q. What computational methods are suitable for predicting biological targets and binding modes?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR) due to the compound’s heterocyclic motifs .

- MD simulations: GROMACS or AMBER can assess binding stability (e.g., RMSD <2 Å over 100 ns) .

- Data sources: Retrieve target structures from Protein Data Bank (PDB IDs: 1M17 for JAK2, 1M14 for EGFR) .

Q. How does pH influence the compound’s stability in aqueous solutions, and what formulation strategies mitigate degradation?

- Stability profile: The compound degrades rapidly at pH <5 (hydrolysis of the methanone group) and pH >9 (thiazole ring opening).

- Mitigation: Use lyophilization for storage and buffered solutions (pH 7.4) for in vitro assays. PEGylation or liposomal encapsulation enhances plasma stability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Case study: If in vitro IC₅₀ for a kinase is 50 nM but in vivo efficacy is poor, consider:

- Pharmacokinetics: Poor oral bioavailability due to low LogP (<3). Address via prodrug strategies (e.g., esterification of the methanone) .

- Metabolite interference: LC-MS/MS to identify active/inactive metabolites in plasma .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?

Q. How should researchers design stability studies to comply with ICH guidelines?

Q. What strategies validate the compound’s selectivity across related biological targets?

- Kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- CRISPR knockouts: Validate target engagement in cell lines lacking the putative target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.